

# The intricate Pathway of (+)-Strigone Biosynthesis in Plants: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Strigolactones (SLs), a class of carotenoid-derived plant hormones, play a pivotal role in regulating various aspects of plant development, including shoot branching and root architecture. They also act as crucial signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds. The biosynthesis of (+)-Strigone, a specific strigolactone, follows a complex and tightly regulated pathway involving a series of enzymatic conversions. This technical guide provides an in-depth overview of the core (+)-Strigone biosynthesis pathway, detailing the key enzymes, their substrates and products, and their subcellular localization. Furthermore, this guide presents a compilation of available quantitative data, detailed experimental protocols for studying the pathway, and visual representations of the biosynthetic and analytical workflows to facilitate further research and potential applications in agriculture and drug development.

## The Core Biosynthesis Pathway of (+)-Strigone

The biosynthesis of strigolactones commences in the plastids with the conversion of all-trans-β-carotene and proceeds through a series of enzymatic steps, culminating in the formation of carlactone, the central precursor for all strigolactones.[1][2] Subsequent modifications of carlactone in the cytoplasm lead to the diverse array of strigolactones observed in different plant species.[3][4]

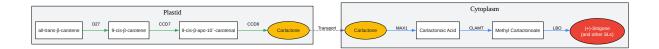


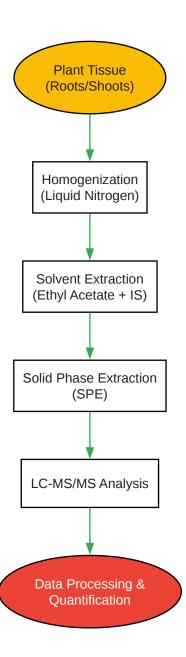
The core pathway involves the sequential action of four key enzymes:

- DWARF27 (D27): A β-carotene isomerase that catalyzes the reversible conversion of all-trans-β-carotene to 9-cis-β-carotene.[4][5] This initial step is crucial for providing the correct stereoisomer for the subsequent cleavage reactions.[1] D27 is an iron-sulfur protein.[3][6]
- CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7): Also known as MAX3 in Arabidopsis thaliana, this enzyme specifically cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10´carotenal and β-ionone.[4][7]
- CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8): Also known as MAX4 in Arabidopsis thaliana, CCD8 acts on 9-cis-β-apo-10´-carotenal to produce carlactone, the key intermediate in strigolactone biosynthesis.[4][7]
- MORE AXILLARY GROWTH 1 (MAX1): A cytochrome P450 monooxygenase (CYP711A1) that catalyzes the oxidation of carlactone in the cytoplasm.[2][8] In Arabidopsis, MAX1 converts carlactone to carlactonoic acid (CLA).[9][10]
- LATERAL BRANCHING OXIDOREDUCTASE (LBO): An oxidoreductase that is involved in the final steps of bioactive strigolactone synthesis from methyl carlactonoate (MeCLA), a derivative of carlactonoic acid.[11]

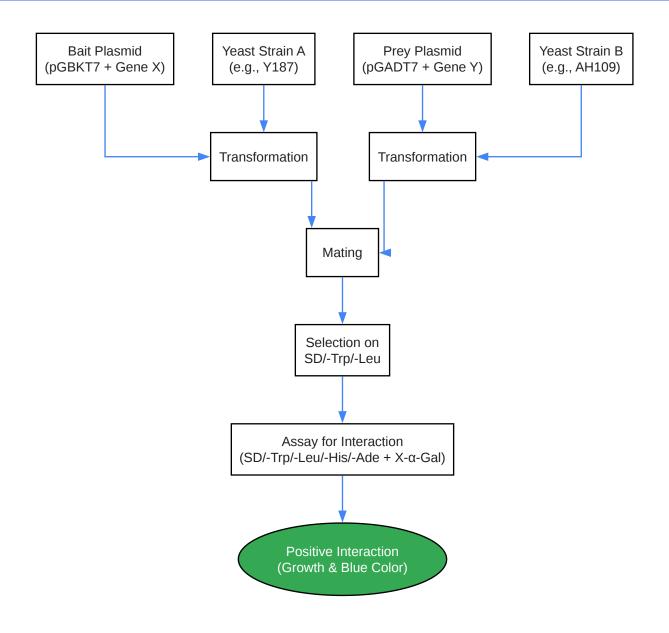
## Diagram of the (+)-Strigone Biosynthesis Pathway











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## Foundational & Exploratory





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